molecular formula C18H16F17NO5 B15204169 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid CAS No. 885276-27-7

2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid

Cat. No.: B15204169
CAS No.: 885276-27-7
M. Wt: 649.3 g/mol
InChI Key: VGSGTZIYXDLEPC-UHFFFAOYSA-N
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Description

2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid is a fluorinated pharmaceutical intermediate with the molecular formula C18H16F17NO5 and a molecular weight of 649.2962 . This compound is known for its unique structure, which includes a perfluorooctyl group, making it highly hydrophobic and chemically stable.

Preparation Methods

The synthesis of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid typically involves multiple steps, starting with the preparation of the perfluorooctyl precursor. The synthetic route includes:

    Formation of the perfluorooctyl precursor: This step involves the reaction of perfluorooctyl iodide with a suitable nucleophile to form the perfluorooctyl intermediate.

    Coupling with malonic acid: The perfluorooctyl intermediate is then coupled with malonic acid under basic conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the amino group to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The malonic acid moiety can act as a chelating agent, binding to metal ions and modulating enzyme activity .

Comparison with Similar Compounds

2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid can be compared with other fluorinated malonic acid derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

885276-27-7

Molecular Formula

C18H16F17NO5

Molecular Weight

649.3 g/mol

IUPAC Name

2-acetamido-2-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecyl)propanedioic acid

InChI

InChI=1S/C18H16F17NO5/c1-7(37)36-10(8(38)39,9(40)41)5-3-2-4-6-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-6H2,1H3,(H,36,37)(H,38,39)(H,40,41)

InChI Key

VGSGTZIYXDLEPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(=O)O)C(=O)O

Origin of Product

United States

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